N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
Description
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a tetrahydroquinoline moiety
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-15(2)22(27)26-7-3-4-19-5-6-20(11-21(19)26)25-23(28)24-12-16-8-17(13-24)10-18(9-16)14-24/h5-6,11,15-18H,3-4,7-10,12-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSDNSYRRPFZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-isobutyryl-1,2,3,4-tetrahydroquinoline, which is then coupled with adamantane-1-carboxylic acid. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the adamantane core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The tetrahydroquinoline moiety may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide
Uniqueness
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide stands out due to its combination of an adamantane core and a tetrahydroquinoline moiety. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, making it a valuable compound for various applications.
Biological Activity
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a tetrahydroquinoline moiety with an adamantane core. The molecular formula is and it has a molecular weight of 350.46 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Molecular Formula | C21H26N2O2 |
| LogP | 4.6174 |
| Polar Surface Area | 38.914 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Research indicates that compounds with similar adamantyl structures often target various receptors and enzymes related to therapeutic interests, including:
- Cannabinoid Receptors (CB1 and CB2) : These receptors are involved in pain modulation and neuroprotection.
- NMDA Receptors : Important for synaptic plasticity and memory function.
- Cholinesterases : Targeted in the treatment of Alzheimer's disease.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study explored the neuroprotective properties of adamantyl compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal apoptosis and inflammation associated with conditions like Alzheimer's disease.
-
Anti-inflammatory Activity :
- Research demonstrated that derivatives of adamantane exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory disorders.
-
Anticancer Potential :
- Preliminary studies have indicated that compounds similar to this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuroprotective | Reduced neuronal apoptosis |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Anticancer | Induction of apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
